8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide
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Overview
Description
8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide is a complex organic compound that belongs to the class of fluorinated heterocycles. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine in the molecule often imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine atom, and subsequent functionalization to incorporate the benzotriazinyl and carboxamide groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes due to its fluorescent properties.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide involves its interaction with specific molecular targets. The fluorine atom often enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions. The compound can modulate various biological pathways, including enzyme inhibition and receptor activation .
Comparison with Similar Compounds
Compared to other fluorinated heterocycles, 8-Fluoro-4-hydroxy-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-YL]-3-quinolinecarboxamide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-Fluoro-N-[7-hydroxy-8-(hydroxymethyl)-4-{2-[(2-methoxyethyl)amino]-2-oxoethyl}-4a,8-dimethyl-4,4a,5,6,7,8,8a,9-octahydronaphtho[2,3-d][1,3]thiazol-2-yl]benzamide .
- Monofluorinated heterocycles . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.
Properties
Molecular Formula |
C20H16FN5O4 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
8-fluoro-N-[3-(2-methoxyethyl)-4-oxo-1,2,3-benzotriazin-6-yl]-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C20H16FN5O4/c1-30-8-7-26-20(29)13-9-11(5-6-16(13)24-25-26)23-19(28)14-10-22-17-12(18(14)27)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,27)(H,23,28) |
InChI Key |
WBMNYDYNUIVVTF-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=C(C=CC(=C2)NC(=O)C3=CNC4=C(C3=O)C=CC=C4F)N=N1 |
Origin of Product |
United States |
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